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Compound of Interest

Compound Name: Methyl propionate-PEG12

Cat. No.: B609240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the utilization of "Methyl propionate-
PEG12," a bifunctional linker primarily employed in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). This document outlines protocols for the modification of its terminal

functional groups and its subsequent application in bioconjugation, with a focus on PROTAC

assembly.

Introduction to Methyl propionate-PEG12
Methyl propionate-PEG12, with the chemical structure HO-(CH₂CH₂O)₁₂-CH₂CH₂COOCH₃, is

a versatile polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a

methyl propionate (-COOCH₃) group, providing two distinct functionalities for sequential or

orthogonal conjugation strategies. Its primary application is as a linker in the construction of

PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the target's degradation. The PEG component enhances the

solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

Data Presentation
The following tables summarize key data for the reagents and reaction conditions described in

the subsequent protocols.

Table 1: Properties of Methyl propionate-PEG12
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Property Value

Chemical Formula C₂₉H₅₈O₁₅

Molecular Weight 642.76 g/mol

Appearance Colorless to light yellow oil

Solubility Soluble in water, DMSO, DMF, DCM

Storage Store at -20°C, desiccated

Table 2: Summary of Reaction Conditions for Functional Group Modification

Reaction Key Reagents Solvent Temperature Time

Hydrolysis of

Methyl Ester

Lithium

hydroxide (LiOH)
THF/Water

Room

Temperature
12-24 hours

Activation of

Hydroxyl Group

p-

Toluenesulfonyl

chloride (TsCl),

Triethylamine

(TEA)

Dichloromethane

(DCM)

0°C to Room

Temp
16 hours

Conversion of

Hydroxyl to

Amine

1. Mesyl

chloride, TEA; 2.

Sodium azide; 3.

Zinc, Ammonium

chloride

1. THF; 2. DMF;

3. Water/THF

1. RT; 2. 80°C; 3.

RT

1. 16h; 2. 48h; 3.

12h

Amide Coupling

(after hydrolysis)
EDC, NHS

MES Buffer (pH

5.5-6.0)

Room

Temperature

15 min

(activation)

Amine Coupling

(after activation)

Amine-containing

molecule
PBS (pH 7.2-7.5)

Room

Temperature
2 hours
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The following protocols detail the modification of "Methyl propionate-PEG12" and its use in a

representative PROTAC synthesis workflow.

Protocol 1: Hydrolysis of Methyl Propionate to
Carboxylic Acid
This protocol describes the conversion of the terminal methyl ester of Methyl propionate-
PEG12 to a carboxylic acid, which can then be activated for conjugation to amine-containing

molecules.

Materials:

Methyl propionate-PEG12

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Deionized water

Hydrochloric acid (HCl), 1M

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Procedure:

Dissolve Methyl propionate-PEG12 (1 equivalent) in a 2:1 mixture of THF and water.

Add a solution of LiOH (2 equivalents) in water to the PEG solution.

Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Once the reaction is complete, remove the THF by rotary evaporation.

Acidify the aqueous solution to pH 2-3 with 1M HCl.

Extract the product with DCM (3 x volume of the aqueous phase).

Combine the organic layers and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure to yield the carboxylic acid-

terminated PEG linker.

Protocol 2: Activation of the Terminal Hydroxyl Group
This protocol details the activation of the terminal hydroxyl group of Methyl propionate-PEG12
using p-toluenesulfonyl chloride (tosyl chloride), making it a good leaving group for nucleophilic

substitution.[3]

Materials:

Methyl propionate-PEG12

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA) or Pyridine

Anhydrous Dichloromethane (DCM)

Magnetic stirrer and stir bar

Ice bath

Nitrogen or Argon gas supply

Procedure:

Dissolve Methyl propionate-PEG12 (1 equivalent) in anhydrous DCM under an inert

atmosphere (nitrogen or argon).
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Cool the solution to 0°C in an ice bath.

Add triethylamine (1.5 equivalents) to the solution with stirring.

Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction

mixture.

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an

additional 14 hours.

Monitor the reaction by TLC.

Once complete, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the tosyl-activated PEG linker.

Protocol 3: Synthesis of a PROTAC using the Hydroxyl-
Terminated Linker
This protocol provides a general workflow for the synthesis of a PROTAC, starting with the

activation of the hydroxyl group of Methyl propionate-PEG12, followed by sequential

conjugation to a target protein ligand (warhead) and an E3 ligase ligand.

Step 1: Activation of the Hydroxyl Group of the Linker

Follow Protocol 2 to activate the hydroxyl group of Methyl propionate-PEG12 with tosyl

chloride.

Step 2: Conjugation to the First Ligand (e.g., Warhead with an Amine Handle)

Dissolve the tosyl-activated PEG linker (1 equivalent) and the amine-containing warhead

(1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).

Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
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Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

Dry the organic layer and purify the product (Warhead-PEG-Methyl Propionate) by flash

column chromatography.

Step 3: Hydrolysis of the Methyl Ester

Follow Protocol 1 to hydrolyze the methyl propionate group of the Warhead-PEG-Methyl

Propionate conjugate to a carboxylic acid.

Step 4: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with an Amine Handle)

Dissolve the Warhead-PEG-Carboxylic Acid (1 equivalent) in anhydrous DMF.

Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).

[4]

Stir for 15 minutes at room temperature to activate the carboxylic acid.

Add the amine-containing E3 ligase ligand (1.1 equivalents).

Stir the reaction at room temperature overnight.

Monitor the reaction by LC-MS.

Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Workflow for modification of Methyl propionate-PEG12 and its use in PROTAC

synthesis.
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Caption: General mechanism of action for a PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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